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Introduction

Binucleine 2 is a potent and highly specific ATP-competitive inhibitor of Drosophila Aurora B
kinase.[1][2][3][4] It was identified through a phenotypic high-throughput screen for small
molecule inhibitors of cytokinesis, the final stage of cell division.[3][5][6][7] This document
provides detailed application notes and protocols for the high-throughput screening (HTS)
applications related to Binucleine 2, focusing on its discovery via a primary phenotypic screen
and its characterization through secondary biochemical assays. These protocols are intended
to serve as a guide for researchers interested in identifying novel cytokinesis inhibitors or
characterizing kinase inhibitors.

Application Note 1: Primary High-Throughput
Phenotypic Screen for Cytokinesis Inhibitors

This application note describes a high-throughput imaging-based screen to identify small
molecules that induce a binucleate phenotype in Drosophila cells, indicative of failed
cytokinesis. This was the screening strategy that led to the discovery of Binucleine 2.[3][5][6]

[7]

Principle:
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Drosophila cells, such as Kc167, are treated with a library of small molecules in a multi-well
plate format.[1][2] Following an incubation period that allows for at least one round of cell
division, the cells are fixed and stained to visualize the nuclei and cytoplasm. Automated
microscopy and image analysis are then used to identify compounds that cause a significant
increase in the percentage of binucleated cells.

Workflow:

Click to download full resolution via product page

Figure 1: High-throughput phenotypic screening workflow for identifying cytokinesis inhibitors.

Experimental Protocol:

Materials:

e Drosophila Kc167 cells[1][2]

e Schneider's Drosophila Medium([8]

o Fetal Bovine Serum (FBS), heat-inactivated[8]
» Penicillin-Streptomycin solution[8]

o 384-well clear-bottom imaging plates

e Compound library

e DMSO (vehicle control)

» Positive control (e.g., a known cytokinesis inhibitor)
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e 4% Paraformaldehyde (PFA) in PBS
» Hoechst 33342 stain

o Phosphate Buffered Saline (PBS)
Procedure:

e Cell Culture: Culture Drosophila Kc167 cells in Schneider's medium supplemented with 10%
heat-inactivated FBS and 1% Penicillin-Streptomycin at 25°C.[8][9] Maintain cells in
logarithmic growth phase.[1]

o Cell Seeding: Seed Kc167 cells into 384-well imaging plates at a density that will result in a
sub-confluent monolayer after the incubation period.

o Compound Addition: Using a liquid handler, add the compound library to the assay plates
(typically at a final concentration of 5-10 uM). Include wells with DMSO as a negative control
and a known cytokinesis inhibitor as a positive control.

 Incubation: Incubate the plates at 25°C for a duration equivalent to one to two cell cycles
(approximately 24-48 hours for Kc167 cells).

o Cell Fixation and Staining:
o Carefully remove the culture medium.

o Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room
temperature.

o Wash the wells twice with PBS.

o Stain the nuclei by adding Hoechst 33342 solution (e.g., 1 pg/mL in PBS) and incubating
for 10 minutes at room temperature.

o Wash the wells twice with PBS.

e Imaging: Acquire images of the stained cells using an automated high-content imaging
system.
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e Image Analysis: Use image analysis software to automatically identify and count the total
number of cells and the number of binucleated cells in each well. Calculate the percentage
of binucleated cells for each compound treatment.

o Hit Selection: Identify "hits" as compounds that induce a statistically significant increase in
the percentage of binucleated cells compared to the negative control, with minimal
cytotoxicity.

Application Note 2: Secondary Assay - In Vitro
Aurora B Kinase Inhibition Assay

This application note describes a biochemical assay to validate whether the "hits" from the
primary phenotypic screen directly inhibit the activity of Aurora B kinase. Binucleine 2 was
confirmed as an Aurora B inhibitor using such an assay.[3]

Principle:

This is an ATP-competition assay that measures the ability of a compound to inhibit the
phosphorylation of a substrate by purified Aurora B kinase.[3][10] The assay can be performed
using various detection methods, such as radioactivity (33P-ATP) or luminescence (ADP-Glo™).
[11][12] A decrease in substrate phosphorylation in the presence of the compound indicates
inhibition of the kinase.

Experimental Protocol:

Materials:

Purified recombinant Drosophila Aurora B kinase complex (with INCENP fragment for
optimal activity)[3]

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 0.5 mM DTT)[13]

ATP (and 33P-ATP if using radioactive detection)

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)[12]

Test compounds (hits from the primary screen)
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Positive control inhibitor (e.g., a known Aurora B inhibitor)

Negative control (DMSO)

Detection reagents (e.g., ADP-Glo™ reagents or materials for filter-binding assay)

Microplate reader (luminescence or scintillation counter)
Procedure:

o Prepare Reagents: Prepare serial dilutions of the test compounds and controls in kinase
assay buffer. Prepare a master mix containing the kinase, substrate, and buffer.

o Assay Setup: In a multi-well plate, add the diluted test compounds and controls.

o Kinase Reaction Initiation: Add the kinase/substrate master mix to each well. Initiate the
kinase reaction by adding ATP (and 3P-ATP).

 Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes),
ensuring the reaction is in the linear range.

¢ Reaction Termination and Detection:

o For Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the
kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to
convert the generated ADP to ATP, which is then used to produce a luminescent signal.
[12]

o For Radioactive Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
Wash the membrane to remove unincorporated 3P-ATP.[11]

o Data Acquisition:
o Luminescence: Read the luminescent signal using a microplate reader.

o Radioactive: Measure the radioactivity on the filter membrane using a scintillation counter.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the controls. Determine the ICso value for active compounds by fitting the data to a dose-
response curve. To confirm the ATP-competitive mechanism, the assay can be repeated with

varying concentrations of ATP.[10]
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Figure 2: Simplified signaling pathway of Aurora B kinase in cytokinesis and the inhibitory
action of Binucleine 2.

Data Presentation
Table 1: In Vitro Activity of Binucleine 2 and Analogs

against Drosophila Aurora B Kinase

. EDso (UM) in
Compound Substituent(s) ICso0 (pM) Ki (uM)
cell assay

Binucleine 2 3,4-di-Cl 0.36 £ 0.10 5-10
Analog 1 3-Br 0.9 - 5-10

3-halogen
Analog 2 o - - 5-10

derivatives
Analog 3 4-Br 20 >100 (inactive)
Analog 4 Unsubstituted >100 (inactive)
Analog 5 2,4-di-Cl >100 (inactive)
Analog 6 3,5-di-Cl >100 (inactive)

Data compiled
from Smurnyy, et
al. (2010).[3]

Table 2: Cellular Effects of Binucleine 2 on Drosophila
Cells
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Cell Line Concentration (uM)  Observed Effect Reference

- Induces mitotic and
Kc167 Not specified o [1][2]
cytokinesis defects

Prevents assembly of
S2 40 o [1][2]
the contractile ring

Does not affect
contractile ring

S2 40 : : [11[2][3]
ingression once

assembled

Conclusion

Binucleine 2 serves as a valuable tool compound for studying the intricacies of cytokinesis.
The high-throughput screening methodologies that led to its discovery can be adapted to
identify other small molecule inhibitors of cell division. The primary phenotypic screen offers a
robust method for identifying compounds with a specific cellular effect, while the secondary
biochemical assays are crucial for target validation and elucidation of the mechanism of action.
These protocols provide a framework for researchers to employ similar strategies in their own
drug discovery and chemical biology research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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